![molecular formula C20H30N4O3S B1311829 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate CAS No. 423165-08-6](/img/structure/B1311829.png)

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

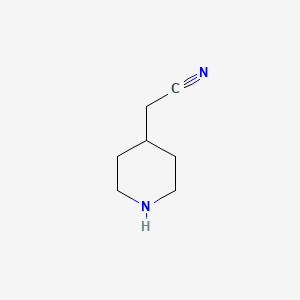

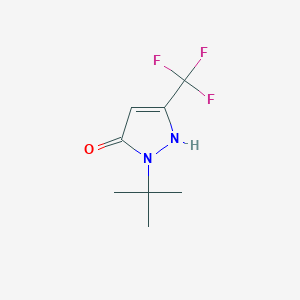

The compound appears to contain a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1,2,4-triazole ring is attached to an isopropyl group and a methyl group. Additionally, the compound contains an 8-azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific locations of the various substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-triazole ring and the bicyclic structure. The 1,2,4-triazole ring is known to participate in various reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The cycloaddition reaction of 5-amino-v-triazolines with thiazolium-4-olates leads to isomeric cycloadducts, which can be transformed into pyridinones and 8-thia-6-azabicyclo[3.2.1]-octane derivatives (Cavalleri et al., 1992).

- Synthesis involving 1,2,3-triazoles and tetrazoles attached to the azabicyclic ring has been reported, showing their potential as muscarinic ligands in medicinal chemistry (Wadsworth et al., 1992).

- Research on the synthesis of 4-[(Heteroaryldiazenyl)methylidene] substituted (1R,5R)-4-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones highlights the utilization of enamino lactone in organic synthesis (Grošelj et al., 2005).

Chemical Structure and Properties

- The preparation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones demonstrates the diversity in synthetic routes available for similar compounds (Rumbo et al., 1996).

- A study on the radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines for the synthesis of bridged azabicyclic compounds underlines the synthetic versatility of such structures (Ikeda et al., 1996).

Applications in Medicinal Chemistry

- The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles with bases leading to carboxamides and subsequent cyclization into isoindole derivatives provides insight into the chemical transformations relevant for drug design (Ershov et al., 2001).

- The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, evaluated for D2 and 5-HT2A receptor affinity, demonstrates the compound's relevance in the development of neurological drugs (Singh et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRVOZLPVSXSLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436980 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

CAS RN |

423165-08-6 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)